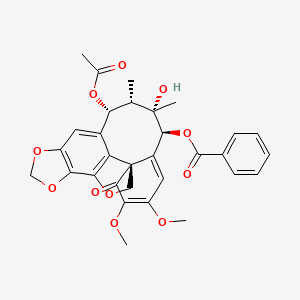
HeteroclitinJ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heteroclitin J is a dibenzocyclooctadiene lignan, a type of natural product found in certain plant species, particularly in the genus Kadsura. These compounds are known for their complex structures and diverse biological activities. Heteroclitin J has garnered attention due to its potential therapeutic applications, particularly in the field of antiviral research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Heteroclitin J involves several steps, typically starting from simpler organic molecules. The process often includes radical cyclizations and oxidative cyclization reactions. These reactions are initiated by C–H bond abstraction at ether positions, leading to the formation of the complex dibenzocyclooctadiene framework .
Industrial Production Methods: Industrial production of Heteroclitin J is not widely documented, likely due to the complexity of its synthesis. advancements in synthetic organic chemistry, particularly in mimicking biosynthetic pathways, have made it possible to produce such compounds on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: Heteroclitin J undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Heteroclitin J has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and radical reactions.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Explored for its antiviral properties, particularly against HIV.
Wirkmechanismus
The mechanism of action of Heteroclitin J involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and the inhibition of viral replication. The exact molecular targets and pathways are still under investigation, but it is known to interact with various cellular proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Heteroclitin I: Another dibenzocyclooctadiene lignan with similar biological activities.
Kadsuphilin N: A related compound with antiviral properties.
Taiwankadsurin: Known for its complex structure and bioactivity.
Uniqueness: Heteroclitin J stands out due to its specific structural features and its potent antiviral activity. Its unique dibenzocyclooctadiene framework and the presence of multiple functional groups contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C31H30O11 |
|---|---|
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
[(1S,12R,13S,14S,15S)-12-acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-15-yl] benzoate |
InChI |
InChI=1S/C31H30O11/c1-15-23(41-16(2)32)18-11-21-24(40-14-39-21)26-22(18)31(13-38-26)19(12-20(36-4)25(37-5)27(31)33)28(30(15,3)35)42-29(34)17-9-7-6-8-10-17/h6-12,15,23,28,35H,13-14H2,1-5H3/t15-,23+,28-,30-,31-/m0/s1 |
InChI-Schlüssel |
YAPRWJSLXGLKMO-YUUVUCRZSA-N |
Isomerische SMILES |
C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=C(C5=O)OC)OC)[C@@H]([C@@]1(C)O)OC(=O)C6=CC=CC=C6)OCO3)OC(=O)C |
Kanonische SMILES |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C(C1(C)O)OC(=O)C6=CC=CC=C6)OCO3)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


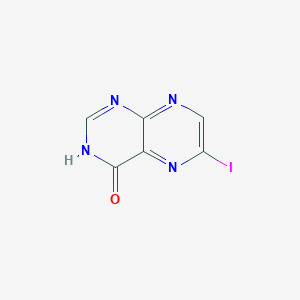
![2-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088515.png)
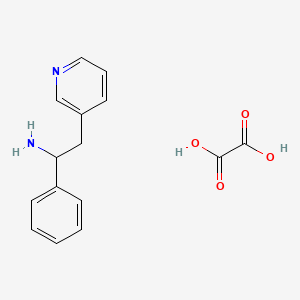
![1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13088522.png)
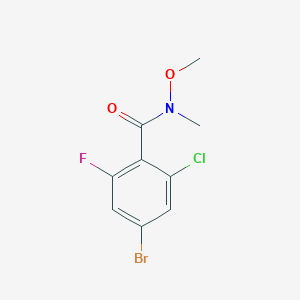
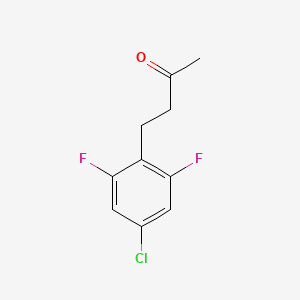
![(S)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B13088528.png)
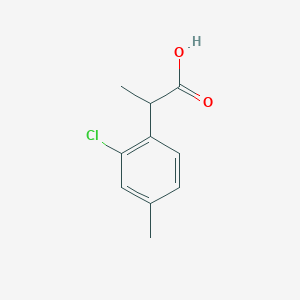
![3-[(2,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13088545.png)

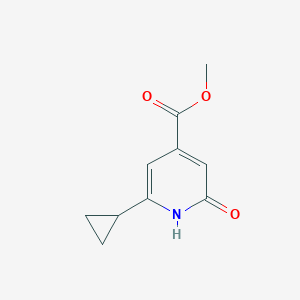
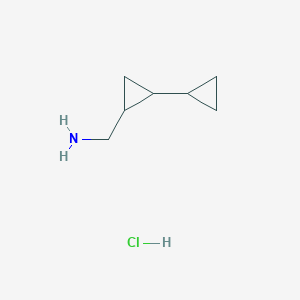

![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13088583.png)
